Estriol-d3 is a deuterated form of estriol, a naturally occurring estrogen primarily produced during pregnancy. Estriol, chemically known as 16α-hydroxyestradiol or estra-1,3,5(10)-triene-3,16α,17β-triol, is characterized by three hydroxyl groups located at the C3, C16α, and C17β positions of its steroid structure. The introduction of deuterium atoms in estriol-d3 enhances its stability and allows for more precise tracking in biological studies and pharmacokinetic analyses .
Estriol-d3 exhibits biological activities similar to those of estriol but with enhanced stability due to the presence of deuterium. It has been shown to increase cell viability in various cell types and may promote the restoration of genital epithelium . Estriol-d3 has a selective ability to stimulate blood flow and has been implicated in neuroprotective effects during ischemic events . Its lower potency compared to other estrogens like estradiol makes it less likely to cause adverse effects while still providing beneficial actions.
The synthesis of estriol-d3 typically involves the deuteration of estriol through various chemical methods, including:
These methods allow researchers to produce estriol-d3 with high purity and specific isotopic labeling.
Estriol-d3 is primarily used in research settings for:
Studies have indicated that estriol-d3 interacts with various cellular pathways through estrogen receptors. It has been shown to modulate gene expression linked to cell proliferation and differentiation. Estriol-d3 may also influence other signaling pathways involving nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation and immune responses . Its interaction with vitamin D pathways has also been noted, indicating potential synergies in cellular responses .
Several compounds are structurally and functionally similar to estriol-d3. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Estradiol | C18H24O2 | A potent estrogen; stronger than estriol |
| Estrone | C18H22O2 | A major estrogen; weaker than estradiol |
| 16α-Hydroxyestrone | C18H22O3 | A metabolite of estrone; shares similar pathways |
| 4-Hydroxyestradiol | C18H24O3 | A derivative with increased potency |
Estriol-d3 is unique due to its stable isotope labeling which allows for precise tracking in experimental settings, providing insights into its pharmacokinetics and biological effects that are not possible with non-labeled compounds .
| Property | Estriol-d3 |
|---|---|
| Molecular Formula | C₁₈H₂₁D₃O₃ |
| Molecular Weight (g/mol) | 291.40 |
| CAS Number | 79037-36-8 |
| IUPAC Name | (8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
| Deuterium Positions | 2, 4, 17 |
| Isotopic Purity | ≥98% deuterated forms (d₁-d₃) |
| Chemical Purity | ≥96% |
| InChI Key | PROQIPRRNZUXQM-GQLOBORWSA-N |
| Appearance | White to off-white crystalline powder |
The isotopic distribution profile reveals that commercial preparations contain predominantly the target d₃ species, with minor quantities of d₁ and d₂ isotopologues resulting from incomplete deuteration during synthesis [11] [13]. Research indicates that deuterium incorporation at non-exchangeable positions enhances the stability of the labeled compound under analytical conditions, making it suitable for use as an internal standard in mass spectrometric applications [11] [15].
The physicochemical properties of Estriol-d3 closely mirror those of native estriol while exhibiting subtle differences attributable to the kinetic isotope effect of deuterium substitution [4] [16] [20]. The compound demonstrates a melting point range of 284-286°C, consistent with the crystalline structure typical of steroid hormones [4] [47]. Predictive modeling suggests a boiling point of 469.0 ± 45.0°C at standard atmospheric pressure, though practical applications rarely require such extreme temperatures [4] [49].
Solubility characteristics reflect the hydrophobic nature of the steroid backbone combined with the polar hydroxyl groups at positions 3, 16, and 17 [16] [20]. Estriol-d3 exhibits practically insoluble behavior in aqueous media, with enhanced solubility observed in organic solvents including ethanol, dimethyl sulfoxide, and acetonitrile [12] [18]. The logarithm of the partition coefficient (log P) value of 2.58 indicates moderate lipophilicity, facilitating membrane permeability while maintaining sufficient polarity for chromatographic separation [4] [20].
| Property | Value | Source/Reference |
|---|---|---|
| Melting Point (°C) | 284-286 | LGC Standards, Invivochem |
| Boiling Point (°C) | 469.0 ± 45.0 (at 760 mmHg) | Predictive modeling |
| Flash Point (°C) | 220.8 ± 23.3 | Predictive modeling |
| Density (g/cm³) | 1.269 | Experimental data |
| Water Solubility | Practically insoluble | Literature data |
| Organic Solvent Solubility | Soluble in ethanol, DMSO, acetonitrile | Multiple sources |
| Log P | 2.58 | Experimental data |
| Vapor Pressure (mmHg at 25°C) | 0.0 ± 1.2 | Predictive modeling |
| Index of Refraction | 1.624 | Experimental data |
| Storage Temperature | -20°C | Multiple suppliers |
Chemical reactivity patterns of Estriol-d3 follow established pathways for phenolic steroids, with the aromatic A-ring serving as the primary site for oxidative transformations [24] [28] [42]. The deuterium substitution at positions 2 and 4 on the aromatic ring significantly reduces the rate of catechol formation through cytochrome P450-mediated hydroxylation [28] [42]. This isotope effect provides enhanced stability against metabolic degradation compared to the native compound [24] [42].
Degradation pathways encompass both enzymatic and non-enzymatic processes [22] [24] [42]. Under aerobic conditions, bacterial degradation follows the 4,5-seco pathway, initiating with hydroxylation at the 4-position followed by meta-cleavage of the aromatic ring [24] [42] [44]. The resulting intermediates undergo further transformation through beta-oxidation-like reactions, ultimately converging at the common steroid metabolite 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione [24] [42]. Deuterium labeling at position 4 may influence the initial hydroxylation step, potentially altering the degradation kinetics [11] [24].
| Condition | Stability Assessment | Degradation Pathway | Half-life/Comments |
|---|---|---|---|
| Room Temperature Storage | Moderate (months) | Slow oxidation | Several months |
| Frozen Storage (-20°C) | Excellent (years) | Minimal degradation | >3 years |
| Aqueous Solution (pH 7) | Limited (hours to days) | Hydrolysis possible | Variable, pH dependent |
| Acidic Conditions (pH 3) | Enhanced stability | Reduced hydrolysis | Extended vs. neutral |
| Basic Conditions (pH 9) | Reduced stability | Increased hydrolysis | Reduced vs. neutral |
| Organic Solvents | Good stability | Minimal degradation | Solvent dependent |
| Light Exposure | Photodegradation possible | Photo-oxidation | Light intensity dependent |
| Oxidative Conditions | Susceptible to oxidation | Quinone formation | Oxygen concentration dependent |
| Enzymatic Hydrolysis | Resistant to back-exchange | Deuterium retention | Stable isotope advantage |
Non-enzymatic degradation occurs through photochemical and thermal processes [22] [29]. Under ultraviolet irradiation, Estriol-d3 undergoes photo-oxidation reactions leading to ring opening and subsequent fragmentation [29]. The presence of deuterium may slightly alter the photochemical quantum yields due to reduced vibrational frequencies [11]. Thermal degradation becomes significant only at elevated temperatures exceeding 200°C, where dehydration and aromatization reactions predominate [25].
Chromatographic behavior demonstrates minimal differences between Estriol-d3 and native estriol under typical reversed-phase liquid chromatographic conditions [36] [37] [40]. The deuterium kinetic isotope effect may cause slight shifts in retention time, typically less than 0.1 minutes, which can be readily accommodated in analytical method development [11] [36]. This chromatographic similarity ensures that deuterated internal standards accurately compensate for matrix effects and extraction losses during sample preparation [15] [37] [40].
| Property | Native Estriol | Estriol-d3 | Analytical Significance |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₁D₃O₃ | Target analyte |
| Molecular Weight (g/mol) | 288.38 | 291.40 | Lower mass |
| Mass Shift | 0 (reference) | +3 Da | Mass difference for MS detection |
| Deuterium Content | None | 3 deuterium atoms | No isotopic labeling |
| Isotope Effect on Retention Time | Reference | Slight shift possible | Primary retention time |
| Chromatographic Behavior | Standard retention | Similar to native | Natural chromatographic profile |
| MS Fragmentation | Standard fragmentation | Shifted by +3 Da | Native MS signature |
| Chemical Stability | Standard stability | Enhanced stability | Subject to degradation |
| Metabolic Stability | Normal metabolism | Reduced deuterium loss | Natural metabolic processing |
Mass spectrometric fragmentation patterns show systematic shifts corresponding to the deuterium content [37] [39] [40]. The molecular ion peak shifts from m/z 288 for native estriol to m/z 291 for Estriol-d3, with fragment ions displaying proportional mass increases depending on the deuterium distribution [37] [40]. This predictable fragmentation behavior facilitates method development for targeted multiple reaction monitoring applications [37] [39] [41].
The broader family of estriol isotopologues includes various deuterated and carbon-13 labeled analogs, each offering specific analytical advantages [10] [13] [36]. Estriol-d2 compounds, with deuterium incorporation at positions 2 and 4 or 16 and 16, provide alternative internal standard options with different mass shifts [10] [12] [36]. Carbon-13 labeled variants, such as Estriol-2,3,4-¹³C₃, offer superior isotopic stability due to the non-exchangeable nature of carbon-carbon bonds [10] [13].
| Isotopologue | Molecular Weight | Deuterium Positions | Commercial Availability | Analytical Application | Isotopic Purity (%) |
|---|---|---|---|---|---|
| Estriol-d0 (Native) | 288.38 | None | Standard compound | Target analyte | N/A |
| Estriol-d1 | 289.39 | Variable | Limited | Minor impurity | ≥95 |
| Estriol-d2 | 290.40 | 2,4 or 16,16 | Available | Alternative IS | ≥98 |
| Estriol-d3 | 291.40 | 2,4,17 or 2,4,16 | Widely available | Primary IS | ≥98 |
| Estriol-d4 | 292.41 | 2,4,16,16 | Available | Alternative IS | ≥97 |
| Estriol-¹³C3 | 291.36 | N/A (¹³C labeling) | Available | Preferred IS | ≥99 |
The selection among isotopologues depends on specific analytical requirements and cost considerations [11] [13] [36]. Carbon-13 labeled compounds generally provide superior performance due to complete absence of isotope exchange, but command higher prices due to synthetic complexity [13] [15]. Deuterated variants offer acceptable performance at lower cost, making them suitable for routine analytical applications [11] [36] [40].
Metabolic stability studies reveal that deuterium substitution at key positions reduces the rate of enzymatic transformation [21] [24] [43]. The primary metabolic pathway for native estriol involves conjugation with glucuronide and sulfate groups, followed by renal excretion [43] [45] [46]. Deuterated analogs demonstrate reduced susceptibility to enzymatic cleavage at labeled positions, resulting in extended circulation times and altered pharmacokinetic profiles [21] [43]. This metabolic resistance enhances the utility of deuterated compounds as analytical standards while potentially affecting their behavior in biological systems [11] [21] [43].
The synthesis of estriol-d3 encompasses several sophisticated methodological approaches for selective deuterium incorporation into the estriol molecular framework. The development of these synthetic pathways has evolved to address the need for high-purity deuterated standards essential for analytical applications in pharmaceutical research and environmental monitoring.
The most economical and straightforward approach involves deuterated trifluoroacetic acid exchange catalyzed by tertiary butyl alcohol [1]. This regioselective deuterium labeling technique enables incorporation at the 1-position and 2,4-positions of the aromatic ring. The key advantage of this method lies in its ability to achieve high isotopic purity while maintaining the structural integrity of the parent compound. The reaction proceeds under mild conditions, making it suitable for large-scale production of deuterated estrogen metabolites.
Microwave irradiation has revolutionized the synthesis of deuterium-labeled estrogen fatty acid esters and related compounds [2]. This technique significantly reduces reaction times compared to traditional heating methods while achieving comparable or superior deuterium incorporation efficiency. The method is particularly effective for synthesizing 2,4,16-deuterated estriol with high chemical purity. The microwave-assisted approach offers enhanced control over reaction parameters and provides a rapid route to deuterated steroid compounds.
Metal-catalyzed deuteration using palladium on carbon catalyst in the presence of deuterium gas represents another viable synthetic pathway [2]. This method can achieve complete aromatic ring deuteration, though care must be taken to prevent over-reduction of the steroid nucleus. The reaction typically employs ethyl acetate as the solvent medium and requires careful optimization of temperature and pressure conditions to achieve selective deuterium incorporation without compromising the steroid backbone.
For selective 17-position labeling, lithium aluminum deuteride reduction provides an effective synthetic route [2]. This approach is particularly useful when specific deuterium incorporation at the hydroxyl-bearing carbon is required. The method offers high selectivity and can be combined with other deuteration techniques to achieve multiple-site labeling patterns.
The deuterium kinetic isotope effect plays a crucial role in these synthetic transformations [3]. Deuterium-carbon bonds are 6-10 times more stable than hydrogen-carbon bonds, resulting in slower rates of bond cleavage during metabolic processes. This enhanced stability is attributed to the higher molecular weight of deuterium, which leads to lower vibrational frequency and zero-point energy, requiring higher activation energy for bond breaking.
The purification of estriol-d3 requires sophisticated chromatographic and extraction methodologies to achieve pharmaceutical-grade purity suitable for analytical applications. These techniques must address the challenges of separating isotopologue mixtures while maintaining the integrity of the deuterated compound.
High-performance solid phase extraction using hydrophilic-lipophilic balance cartridges has demonstrated exceptional effectiveness for estriol-d3 purification [4]. The technique achieves recovery rates ranging from 68.3% to 97.4% with high enrichment factors. The method involves selective adsorption of steroid compounds while excluding hydrophilic interferents, followed by elution with optimized solvent systems. Acetonitrile proves particularly effective for quantitative recovery of estriol-d3, providing superior results compared to methanol-based elution systems.
Reversed-phase chromatography using C18 columns represents the gold standard for estriol-d3 purification [5] [6]. The technique can achieve greater than 98% chemical purity through careful optimization of mobile phase composition and gradient elution programs. The separation mechanism relies on hydrophobic interactions between the steroid nucleus and the stationary phase, with deuterium substitution providing subtle but measurable differences in retention behavior.
The chromatographic conditions typically employ acetonitrile-water gradient systems with flow rates optimized for resolution rather than speed. Column temperature control at 25±0.8°C ensures reproducible separations, while injection volumes are carefully controlled to prevent column overloading. System suitability parameters including theoretical plates (≥2000), tailing factor (≤2.0), and resolution (≥1.5) must be maintained throughout the purification process [6].
Traditional alumina column chromatography continues to provide cost-effective purification for research-scale preparations [7]. This method offers excellent separation efficiency for estriol and related metabolites, though throughput is limited compared to modern chromatographic techniques. The technique requires careful selection of alumina grade and activity level to achieve optimal separation without causing decomposition of the deuterated compound.
Selective liquid-liquid extraction provides a simple sample preparation method with recovery rates of 84.5-120% [8]. The technique is particularly valuable for biological matrix cleanup, where removal of proteins and other macromolecules is essential before chromatographic analysis. The method typically employs organic solvents with carefully controlled pH conditions to optimize extraction efficiency.
An innovative approach involves cold-induced phase separation using acetonitrile-water systems [9]. The method generates distinct phases through temperature manipulation at -30°C, allowing effective separation of steroid compounds from aqueous matrices. This technique offers minimal sample preparation requirements while maintaining high recovery rates for estriol-d3.
Comprehensive characterization of estriol-d3 requires multiple analytical techniques to confirm deuterium incorporation, assess purity, and validate structural integrity. These methodologies provide the foundation for quality control in both research and commercial applications.
Deuterium Nuclear Magnetic Resonance spectroscopy serves as the definitive technique for confirming deuterium incorporation and determining isotopic purity [10]. Deuterium has spin = 1, unlike hydrogen-1 which has spin = 1/2, providing distinct spectroscopic characteristics. The technique exhibits a chemical shift range similar to proton Nuclear Magnetic Resonance but with broader linewidths due to the smaller magnetic dipole moment of the deuteron.
The quadrupolar nature of deuterium (spin = 1) results in characteristic splitting patterns that provide valuable structural information. Natural abundance deuterium Nuclear Magnetic Resonance requires isotopic enrichment to achieve adequate signal-to-noise ratios, as natural abundance is only 0.016%. The technique can probe orientation distributions and molecular motions, making it particularly valuable for studying deuterated steroid conformations [10].
Solid-state deuterium Nuclear Magnetic Resonance offers additional advantages for characterizing estriol-d3 in crystalline form. The relatively small quadrupole moment compared to larger quadrupolar nuclei allows complete spectral excitation with microsecond pulse durations. This capability enables detailed investigation of molecular packing and intermolecular interactions in solid estriol-d3 preparations [11].
Multiple reaction monitoring mass spectrometry provides exceptional sensitivity for estriol-d3 characterization, with detection limits as low as 0.27-0.45 ng/L [4]. The technique employs electrospray ionization in negative ion mode, monitoring specific precursor-to-product ion transitions that distinguish estriol-d3 from its non-deuterated counterpart.
The mass spectrometric fragmentation patterns of estriol-d3 provide valuable structural information [12]. Key fragments include m/z 290 (M-H)⁻ for the molecular ion, with characteristic product ions at m/z 147 and 171, shifted by 3 mass units compared to non-deuterated estriol due to deuterium incorporation. These fragmentation patterns serve as fingerprints for confirming both identity and isotopic purity.
Isotope dilution mass spectrometry using estriol-d3 as internal standard enables highly accurate quantification of estriol in complex matrices [13]. The method compensates for matrix effects and analytical variabilities that may be introduced during sample processing. Calibration curves demonstrate excellent linearity across concentration ranges from 0.05-5 ng/mL with correlation coefficients exceeding 0.998 [14].
Comprehensive method validation for estriol-d3 analysis requires assessment of multiple performance parameters [5] [15]. Linearity studies demonstrate proportional response across the analytical range, with typical correlation coefficients exceeding 0.998. Detection limits for estriol-d3 range from 1.0-2.0 pg/mL depending on matrix complexity and instrumental configuration.
Precision studies evaluate both intra-day and inter-day variability, with acceptance criteria typically requiring relative standard deviations below 10%. Recovery assessments determine extraction efficiency across multiple concentration levels, with acceptable ranges typically 85-115% of theoretical values. Matrix effect evaluation compares signal response in biological matrices versus neat solution to identify potential interferents [16].
The chromatographic behavior of estriol-d3 exhibits subtle but measurable differences compared to non-deuterated estriol [17]. Deuterium substitution can influence retention times through altered hydrophobic interactions and hydrogen bonding patterns. These isotope effects are generally small but consistent, providing an additional parameter for confirming compound identity.
Separation of deuterated and non-deuterated isotopologues requires careful optimization of chromatographic conditions [18]. Polar stationary phases often exhibit normal isotope effects where deuterated compounds elute later, while nonpolar phases may show inverse isotope effects. The location of deuterium atoms within the molecule significantly influences these retention effects.
Comprehensive validation protocols establish acceptance criteria for all analytical parameters [6]. System suitability requirements include retention time reproducibility (±1%), peak area repeatability (relative standard deviation ≤2%), and resolution specifications (≥1.5 between critical peak pairs). These criteria ensure consistent analytical performance throughout the characterization process.
Method robustness evaluation assesses performance under deliberately varied conditions including mobile phase composition, column temperature, and flow rate modifications. Successful robustness testing demonstrates method reliability across normal operational variations, providing confidence in routine analytical applications.